molecular formula C6H5N3O B12851467 3-Hydroxy-6-methylpyrazine-2-carbonitrile

3-Hydroxy-6-methylpyrazine-2-carbonitrile

Cat. No.: B12851467
M. Wt: 135.12 g/mol
InChI Key: LNYFQWXVBUAEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-Oxo-6-methylpyrazine-2-carbonitrile.

    Reduction: 3-Hydroxy-6-methylpyrazine-2-amine.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

3-Hydroxy-6-methylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyrazine-6-carbonitrile: Similar structure but with different substitution pattern.

    6-Hydroxy-3-methylpyrazine-2-carbonitrile: Hydroxyl and methyl groups are interchanged.

    3-Hydroxy-6-methylpyridine-2-carbonitrile: Pyridine ring instead of pyrazine.

Uniqueness

3-Hydroxy-6-methylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the pyrazine ring provides a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4-3-8-6(10)5(2-7)9-4/h3H,1H3,(H,8,10)

InChI Key

LNYFQWXVBUAEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.